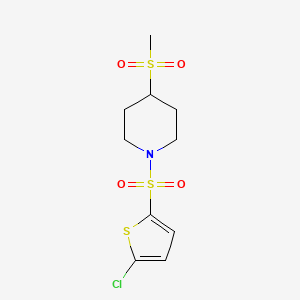

![molecular formula C16H23N3O2 B2410481 1-[2-[(4-Methylphenyl)methylamino]-2-oxoethyl]piperidine-4-carboxamide CAS No. 743439-58-9](/img/structure/B2410481.png)

1-[2-[(4-Methylphenyl)methylamino]-2-oxoethyl]piperidine-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds often involves reactions such as the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Applications De Recherche Scientifique

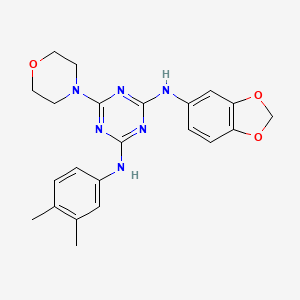

Discovery of Inhibitors

1-[2-[(4-Methylphenyl)methylamino]-2-oxoethyl]piperidine-4-carboxamide and related compounds have been explored as potential inhibitors in various contexts. For instance, a study by Thalji et al. (2013) discusses the identification of 1-(1,3,5-triazinyl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase. These inhibitors were found to be significant for their potency and selectivity, highlighting the importance of the triazine heterocycle in the compound's efficacy (Thalji et al., 2013).

Synthesis and Labeling

The compound's derivatives have been synthesized for various research applications, including the labeling of molecules. Shevchenko et al. (2006) describe the synthesis of tritium-labeled BIBN 4096, a derivative of this compound, for use in migraine treatment research. This process involved selective tritiation, demonstrating the compound's adaptability in research contexts (Shevchenko et al., 2006).

Potential Anti-HIV Applications

A study by Tamazyan et al. (2007) explored the potential of 1-(4-Methylphenyl)-5-oxo-2-phenylpyrrolidine-2-carboxamide, a related compound, as an anti-HIV agent. This research highlighted its potential utility in inhibiting HIV-1 reverse transcriptase (Tamazyan et al., 2007).

Anti-Cancer Research

In the field of cancer research, compounds related to this compound have been synthesized and tested for their anti-cancer properties. Kambappa et al. (2017) synthesized derivatives and tested their efficacy in inhibiting angiogenesis, a crucial process in tumor growth. These derivatives showed significant anti-angiogenic and DNA cleavage activities, indicating potential as anticancer agents (Kambappa et al., 2017).

Propriétés

IUPAC Name |

1-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O2/c1-12-2-4-13(5-3-12)10-18-15(20)11-19-8-6-14(7-9-19)16(17)21/h2-5,14H,6-11H2,1H3,(H2,17,21)(H,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXRWXOLSVJGOJA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)CN2CCC(CC2)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-4-fluorobenzamide](/img/structure/B2410405.png)

![4-(4-chlorophenyl)-5-methyl-2-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B2410406.png)

![4-Cyano-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzenesulfonamide](/img/structure/B2410412.png)

![5-chloro-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide](/img/structure/B2410414.png)

![2-[(4-Aminophenyl)thio]-N-(5-methylisoxazol-3-yl)-propanamide](/img/structure/B2410417.png)